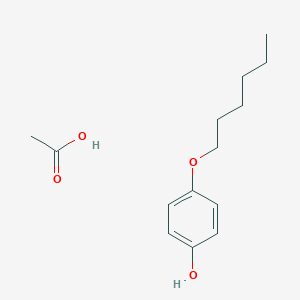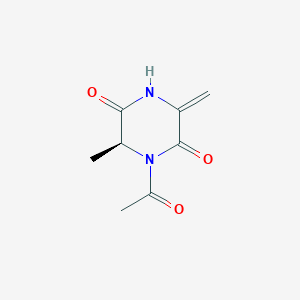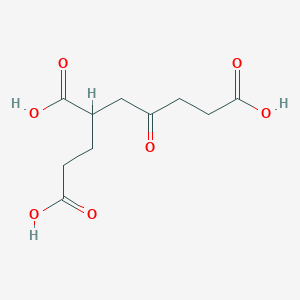
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the third position, a nitro group at the sixth position, and a carbonyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is nitrated to introduce the nitro group.
Cyclization: The nitrated aniline undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the quinoline core.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Oxidation: Finally, the methylated product is oxidized to introduce the carbonyl group at the second position, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different substituted quinolines.
Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline derivatives with carboxyl or hydroxyl groups.
Reduction: Amino-substituted quinolines.
Substitution: Halogenated quinolines or other functionalized derivatives.
科学研究应用
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
3-Methylquinolin-2(1H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitroquinolin-2(1H)-one: Lacks the methyl group, affecting its reactivity and biological activity.
3,4-Dihydroquinolin-2(1H)-one: Lacks both the methyl and nitro groups, making it less reactive.
Uniqueness
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
651315-43-4 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
3-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-3,5-6H,4H2,1H3,(H,11,13) |
InChI 键 |
IVMRTOWPOFKLJG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-](/img/structure/B12585470.png)


![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)



![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)


![3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one](/img/structure/B12585556.png)
